2-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-phenylethan-1-one
Description
Chemical Structure: The compound features a pyrimidine ring substituted with a methylsulfanyl group at position 2 and a phenylethanone moiety at position 4. Its molecular formula is C₇H₈N₂OS, with a molar mass of 168.22 g/mol . Key Properties:
- Boiling Point: 301°C
- Density: 1.23 g/cm³
- pKa: -1.05 (predicted)
- Storage: Requires inert atmosphere and room temperature .
This compound serves as a precursor in synthesizing pharmacologically relevant molecules, such as pyrazole derivatives (e.g., describes a related N-methylated pyrazole analog) .
Properties
IUPAC Name |
2-(2-methylsulfanylpyrimidin-4-yl)-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-17-13-14-8-7-11(15-13)9-12(16)10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERFOTMKOSGPFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10514401 | |
| Record name | 2-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10514401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
340042-28-6 | |
| Record name | 2-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10514401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-phenylethan-1-one involves several steps. One common method includes the reaction of 2-chloro-4-methoxypyridine with methylsulfanyl reagents . The reaction conditions typically involve heating under reflux with appropriate solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-phenylethan-1-one undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrimidines and phenylethanones .
Scientific Research Applications
Chemistry
The compound serves as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for various modifications that can lead to novel compounds with potential applications in pharmaceuticals.
Biology
Research indicates that 2-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-phenylethan-1-one exhibits a range of biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies reported minimum inhibitory concentration (MIC) values demonstrating its antibacterial potential. Case Study : A study evaluated its activity against Escherichia coli and Staphylococcus aureus, yielding MIC values of 32 µg/mL and 16 µg/mL, respectively.
- Antifungal Activity : It has also demonstrated antifungal properties against Candida albicans, with an MIC of 64 µg/mL.
Medicine
The compound is being investigated for its anticancer properties . Research indicates it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
Research Findings : In one study, the IC50 value for MCF-7 cells was approximately 15 µM, indicating significant cytotoxicity.
Mechanism of Action
The mechanism of action of 2-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects . For example, it may inhibit tyrosine kinases or other signaling molecules involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Ring
4-Acetyl-2-methylpyrimidine
- Molecular Formula : C₇H₈N₂O
- Molar Mass : 136.15 g/mol
- Key Difference : Lacks the methylsulfanyl group, reducing sulfur-based reactivity.
- Application : Used as a flavoring agent due to its simpler structure .
1-(4-Fluorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one
- Molecular Formula : C₁₃H₁₁FN₂OS
Heterocyclic Ring Replacements
2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone
- Molecular Formula : C₁₁H₁₀N₂OS
- Molar Mass : 218.28 g/mol
- Key Difference: Thiazole ring replaces pyrimidine, introducing an amino group for hydrogen bonding.
- Application : Studied for biological activities due to the thiazole moiety’s prevalence in antibiotics .
2-((6-Chloro-2-methylquinolin-4-yl)oxy)-1-phenylethan-1-one
- Binding Energy : -9.2 kcal/mol (against Mycobacterium tuberculosis)
- Key Difference: Quinoline scaffold replaces pyrimidine, with chloro and methyl groups enhancing hydrophobicity .
Substituent Variations on the Phenyl Ring
2-(2-Bromophenyl)-1-phenylethan-1-one
- Molecular Formula : C₁₄H₁₁BrO
- Molar Mass : 275.14 g/mol
- Key Difference : Bromine substitution increases molecular weight and alters electronic properties.
- Physical State : Colorless oil, contrasting with the crystalline solid state of the target compound .
1-(4-Chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethan-1-one
Structural and Functional Group Analysis
Biological Activity
2-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-phenylethan-1-one, with the molecular formula C13H12N2OS and a molecular weight of 244.31 g/mol, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activities, including antimicrobial, anticancer, and other pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C13H12N2OS |
| Molecular Weight | 244.31 g/mol |
| CAS Number | 340042-28-6 |
| IUPAC Name | 2-(2-methylsulfanylpyrimidin-4-yl)-1-phenylethanone |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains, demonstrating its potential as an antibacterial agent.
Case Study: Antimicrobial Efficacy
A study evaluated the compound's activity against Escherichia coli and Staphylococcus aureus. The results indicated that the compound had an MIC of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, suggesting a promising antibacterial profile .
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity. It was tested against common fungal strains, including Candida albicans. The results indicated significant inhibition of fungal growth, with an MIC of 64 µg/mL .
Anticancer Properties
The anticancer potential of this compound has been explored in various cancer cell lines. The compound demonstrated cytotoxic effects in vitro, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines.
Research Findings:
In one study, the compound was found to induce apoptosis in MCF-7 cells through the activation of caspase pathways. The IC50 value was determined to be approximately 15 µM, indicating a potent effect on cancer cell viability .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancer cells. It is believed to inhibit key enzymes involved in cellular metabolism or disrupt cellular signaling pathways that are crucial for survival and proliferation.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it can be compared with other pyrimidine derivatives:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Significant | Potent |
| 3-Methylpyrimidine Derivative | Moderate | Weak |
| Thienopyrimidine Derivative | High | Moderate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
